molecular formula C18H11ClN4O6 B11561040 N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide

N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide

Cat. No.: B11561040
M. Wt: 414.8 g/mol
InChI Key: GQVWPYGANMALDC-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, nitro groups, and a hydrazide linkage. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide typically involves a multi-step process. One common method starts with the preparation of the furan-2-carbaldehyde derivative, which is then reacted with 2-chloro-5-nitroaniline to form the intermediate. This intermediate undergoes a condensation reaction with 4-nitrobenzohydrazide under acidic or basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution of the chloro group could result in various substituted derivatives.

Scientific Research Applications

N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide exerts its effects is complex and involves multiple pathways:

    Molecular Targets: It can interact with enzymes, proteins, and nucleic acids, potentially inhibiting their function or altering their activity.

    Pathways Involved: The compound may induce oxidative stress, disrupt cellular signaling pathways, or interfere with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide
  • N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-4-methoxybenzohydrazide
  • N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-4-aminobenzohydrazide

Uniqueness

What sets N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both nitro and chloro groups, along with the furan ring, allows for a diverse range of chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C18H11ClN4O6

Molecular Weight

414.8 g/mol

IUPAC Name

N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C18H11ClN4O6/c19-16-7-5-13(23(27)28)9-15(16)17-8-6-14(29-17)10-20-21-18(24)11-1-3-12(4-2-11)22(25)26/h1-10H,(H,21,24)/b20-10+

InChI Key

GQVWPYGANMALDC-KEBDBYFISA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.